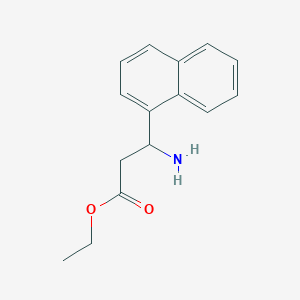
Ethyl 3-amino-3-(naphthalen-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-amino-3-(naphtalène-1-yl)propanoate d'éthyle est un composé organique de formule moléculaire C15H17NO2. Il s'agit d'un dérivé de l'acide propanoïque et présente un cycle naphtalène, qui est un hydrocarbure aromatique polycyclique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-amino-3-(naphtalène-1-yl)propanoate d'éthyle implique généralement la réaction du 3-bromo-3-(naphtalène-1-yl)propanoate d'éthyle avec de l'ammoniac ou une amine dans des conditions appropriées. La réaction est généralement réalisée dans un solvant organique tel que l'éthanol ou le méthanol, et la température est maintenue autour de 50-70°C pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle du 3-amino-3-(naphtalène-1-yl)propanoate d'éthyle peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-amino-3-(naphtalène-1-yl)propanoate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en amines ou en alcools.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle peuvent être utilisés dans des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques de naphtalène-1-yle, tandis que la réduction peut produire des alcools ou des amines de naphtalène-1-yle.
Applications de la recherche scientifique
Le 3-amino-3-(naphtalène-1-yl)propanoate d'éthyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés et matériaux organiques.
Biologie : Le composé peut être utilisé dans des études liées à l'inhibition enzymatique et aux interactions protéiques.
Médecine : La recherche a exploré son potentiel comme précurseur d'agents pharmaceutiques ayant des propriétés anticancéreuses ou anti-inflammatoires.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action du 3-amino-3-(naphtalène-1-yl)propanoate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération des cellules cancéreuses, présentant ainsi des propriétés anticancéreuses.
Applications De Recherche Scientifique
Ethyl 3-amino-3-(naphthalen-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a precursor for pharmaceutical agents with anti-cancer or anti-inflammatory properties.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-3-(naphthalen-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.
Comparaison Avec Des Composés Similaires
Le 3-amino-3-(naphtalène-1-yl)propanoate d'éthyle peut être comparé à d'autres composés similaires tels que :
3-amino-3-(phényl)propanoate d'éthyle : Ce composé présente un cycle phényle au lieu d'un cycle naphtalène, ce qui peut entraîner des propriétés chimiques et biologiques différentes.
3-amino-3-(pyridin-1-yl)propanoate d'éthyle :
3-amino-3-(benzyle)propanoate d'éthyle : Le groupe benzyle peut affecter la solubilité du composé et son interaction avec les cibles biologiques.
Le caractère unique du 3-amino-3-(naphtalène-1-yl)propanoate d'éthyle réside dans son cycle naphtalène, qui confère des propriétés aromatiques distinctes et un potentiel d'applications diverses dans la recherche et l'industrie.
Propriétés
IUPAC Name |
ethyl 3-amino-3-naphthalen-1-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2,10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQPDEDCVQCATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[2-(2,4-Difluorophenyl)-4-(phenylmethoxymethyl)oxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B12286347.png)
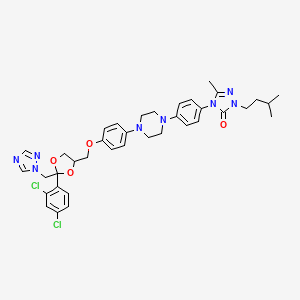

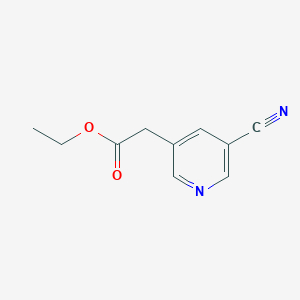
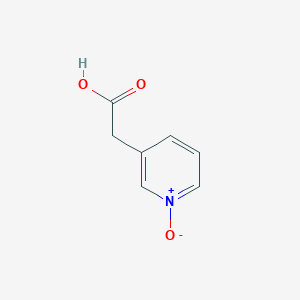
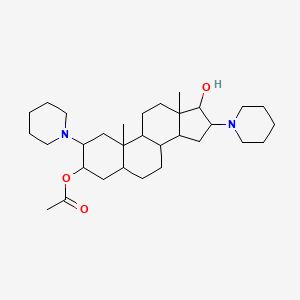
![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)
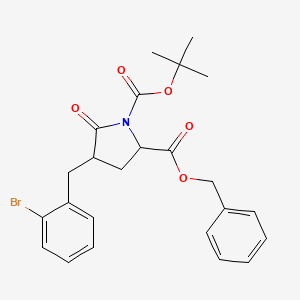

![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)
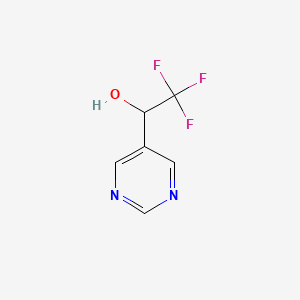
![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione](/img/structure/B12286423.png)
![3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester](/img/structure/B12286431.png)
